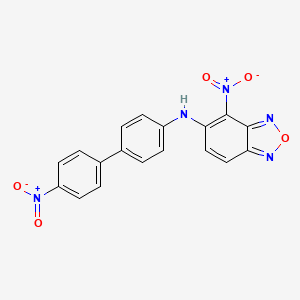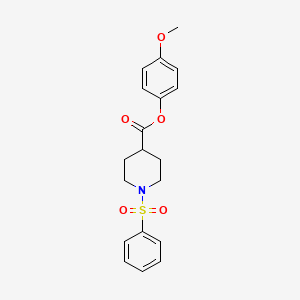
1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: Differing by the position of methoxy groups, this compound may exhibit different chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties and applications.
1-(3,5-Dimethoxyphenyl)-3-(4-nitrophenyl)urea: The nitro group introduces additional reactivity, making this compound useful for specific chemical transformations.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-13-8-14(20-2)10-15(9-13)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWSNDCFXRBCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5043602.png)
![methyl 4-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B5043605.png)
![(5E)-5-[[2-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5043611.png)
![[1-methyl-1-(1-{1-[(phenylthio)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B5043613.png)
![5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide](/img/structure/B5043619.png)

![5-Acetyl-2-[(2-{[1,1'-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5043630.png)
![3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B5043635.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B5043643.png)

![4-methyl-N-(2-phenyl-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5043662.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5043674.png)
